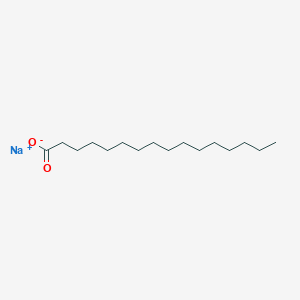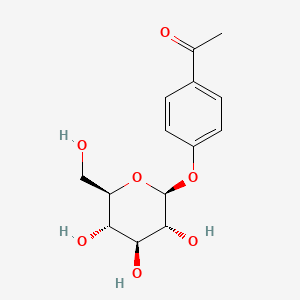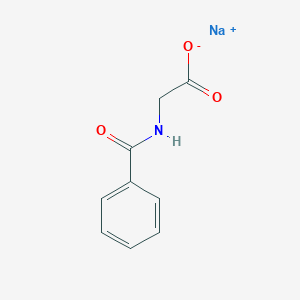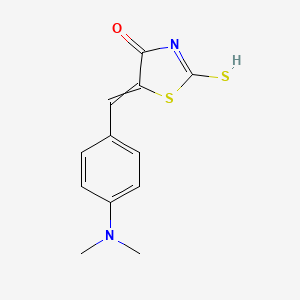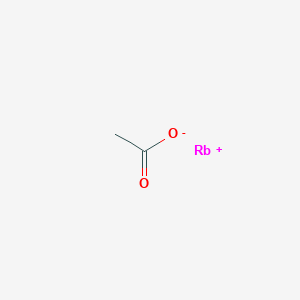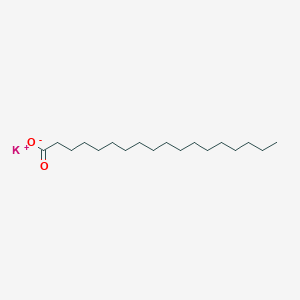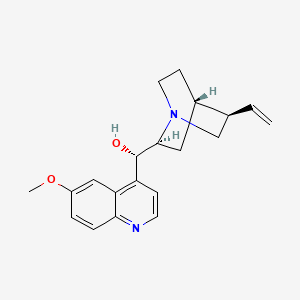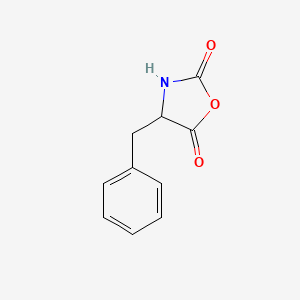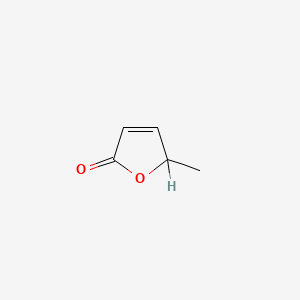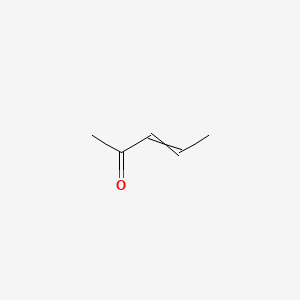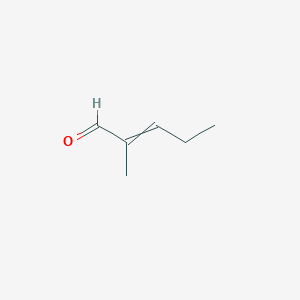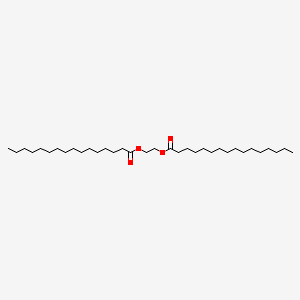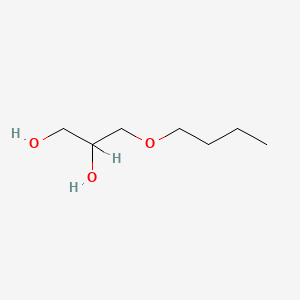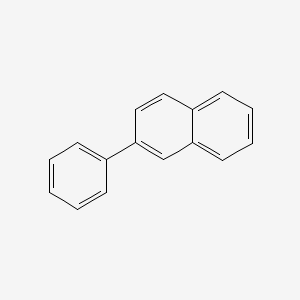
2-Phenylnaphthalene
説明
2-Phenylnaphthalene is a useful research compound. Its molecular formula is C16H12 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Facile Synthesis Protocols : A protocol for the facile synthesis of 2-phenylnaphthalene through gold-catalyzed dimerization has been developed. This process involves the selective formation of a naphthalene scaffold and showcases the benzyl carbon as a nucleophilic center (Wang et al., 2011).
- Recyclable Ionic Liquid in Synthesis : An innovative protocol using a recyclable ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate [HNMP]+HSO4−, for synthesizing this compound from styrene oxides has been reported. This method highlights higher atom efficiency and wider substrate applicability, along with effective recycling of the ionic liquid (Wagh & Bhanage, 2015).
Biological and Pharmaceutical Applications
- Inhibition of Cancer Cell Proliferation : A study on 2-phenylnaphthalenes with hydroxyl groups revealed their potential to inhibit the proliferation and induce apoptosis in MCF-7 cancer cells. The research emphasized the importance of hydroxyl group positioning for cytotoxicity, with specific compounds showing low toxicity toward normal cells and inducing apoptosis through multiple pathways (Chang et al., 2015).
Energy and Material Science
- Heat Transfer Applications : Phenylnaphthalenes, including this compound, have been evaluated as potential heat transfer fluids for high-temperature energy applications. Their thermodynamic properties, including critical temperature and resistance to thermal decomposition, suggest suitability for applications up to 800 K (Mcfarlane et al., 2010).
Electronics and Photonics
- Semiconducting Materials : Dialkyl derivatives of this compound have been synthesized, characterized for their liquid crystalline behaviors, and evaluated for photoelectrical properties. These materials showed potential for high electronic charge carrier transport at ambient temperatures, exhibiting smectic mesophases and fast electronic transport (Takayashiki & Hanna, 2004).
作用機序
Target of Action
The primary target of 2-Phenylnaphthalene is the Estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound interacts with ERβ through two different binding orientations . The compound’s phenol moiety mimics the A-ring of genistein, a known ligand of ERβ . This interaction leads to the activation of ERβ, which then regulates the transcription of target genes .
Biochemical Pathways
Upon activation by this compound, ERβ modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways play a pivotal role in regulating immune response, inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight (2042665 g/mol) , and the presence of functional groups that can undergo metabolic transformations .
Result of Action
This compound exhibits anti-inflammatory activity by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-II, and inhibiting the production of nitric oxide, interleukin-6, and tumor necrosis factor-α . It also inhibits the activation of NF-κB by decreasing the degradation of IκB and the nuclear translocation of the NF-κB subunit p65 . Furthermore, it attenuates the phosphorylation of ERK, p38, and JNK .
生化学分析
Biochemical Properties
It has been found to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7, a mouse cell line . This suggests that 2-Phenylnaphthalene may interact with certain enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
In cellular studies, this compound derivatives have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells . This suggests that this compound may influence cell function by modulating inflammatory pathways.
Molecular Mechanism
It has been suggested that this compound derivatives exert their anti-inflammatory effects by downregulating NF-κB activation and the mitogen-activated protein kinase signaling pathway in LPS-stimulated RAW 264.7 cells .
Transport and Distribution
This compound has been studied in the context of liquid crystal semiconductors, where it exhibits two-dimensional carrier transport
特性
IUPAC Name |
2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
| Record name | 2-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-94-2, 35465-71-5 | |
| Record name | 2-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of hydroxyl groups on the 2-phenylnaphthalene scaffold affect its cytotoxic activity against MCF-7 breast cancer cells?
A1: Research indicates that the presence of a hydroxyl group at the C-7 position of the naphthalene ring significantly enhances cytotoxicity. Additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased activity, although to a lesser extent. Interestingly, a hydroxyl group at the C-3' position of the phenyl ring appears to slightly reduce cytotoxicity. []
Q2: Can you elaborate on the mechanism by which 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) induces apoptosis in MCF-7 cells?
A2: PNAP-6h exerts its pro-apoptotic effects through a multifaceted mechanism. It promotes Fas expression, elevates PARP activity, and upregulates caspase-7, -8, and -9 expression. This, in turn, increases the Bax/Bcl-2 ratio and stimulates the phosphorylation of p38. Concurrently, PNAP-6h reduces ERK phosphorylation. []
Q3: Beyond hydroxyl groups, what other structural modifications of this compound have been explored for anti-cancer activity?
A3: Scientists have investigated a range of this compound derivatives, incorporating diverse substituents. For instance, benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, inspired by the "this compound-type" structural pattern, demonstrated promising antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. []
Q4: Have any studies investigated the potential of this compound derivatives to inhibit firefly luciferase?
A4: Yes, research has identified a series of 2-phenylnaphthalenes that act as firefly luciferase inhibitors. These compounds exhibit inhibitory activity both in vitro and in vivo. Notably, compound 5, a specific derivative within this series, demonstrated substantial systemic inhibition in transgenic mice. Kinetic studies revealed that compound 5 competitively targets the aminoluciferin substrate binding site while exhibiting non-competitive inhibition with respect to ATP. []
Q5: Tetramethoxystilbene, a derivative of this compound, shows promising anti-inflammatory activity. What is its mechanism of action?
A5: Tetramethoxystilbene (4o) has been shown to inhibit the assembly of the NLRP3 inflammasome complex, a critical component of the inflammatory response. It achieves this by interfering with the oligomerization of apoptosis-associated speck-like protein (ASC), a key step in the formation of the NLRP3 inflammasome. This disruption ultimately prevents caspase-1 activation and the subsequent release of mature interleukin-1β (IL-1β). []
Q6: How have computational methods been employed to understand the structure-activity relationships of this compound derivatives?
A6: Self-training artificial neural networks (STANN) have been successfully applied to model the activity of this compound inhibitors targeting the estrogen receptor α (ERα). This approach leverages topological, geometric, and electronic descriptors to predict the antiseptic potency of these compounds, surpassing the predictive power of traditional multiple linear regression models. []
Q7: What is the significance of the packing coefficient in liquid this compound, and how is it determined?
A7: The packing coefficient provides insights into the arrangement of molecules within liquid this compound. X-ray structural analysis, specifically the analysis of the angular intensity distribution of scattered X-rays, is used to determine the packing coefficient. This analysis revealed a value of 0.64 at 396 K, aligning with typical values observed for liquids. []
Q8: Can you describe an efficient synthetic route for the preparation of 2-phenylnaphthalenes from styrene oxides?
A8: An efficient approach involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−), which serves as both catalyst and solvent. This methodology enables the synthesis of this compound and its derivatives in excellent yields with operational simplicity, showcasing high atom efficiency and broad substrate scope. []
Q9: Are there any alternative methods for synthesizing 2-phenylnaphthalenes that exploit the reactivity of styrenes?
A9: Yes, 2-phenylnaphthalenes can be efficiently synthesized from electron-rich 1-styryl-2-methoxybenzenes. This method relies on trifluoroacetic acid (TFA) catalysis to induce C-C bond cleavage, followed by a [4+2]-Diels-Alder cycloaddition reaction. Quantum chemical calculations have been instrumental in elucidating the transition state and mechanism of this cycloaddition. This method's utility extends to constructing phenanthrene skeletons and naphthalene-based ER-β agonists. []
Q10: Has the dimerization of styrene derivatives been explored as a route to 2-phenylnaphthalenes?
A10: Indeed, Lewis acid-promoted homodimerization of styrene diols provides a direct and metal-free approach for synthesizing 2-phenylnaphthalenes. This reaction proceeds through the formation of a phenylacetaldehyde intermediate, followed by a [4+2] Diels–Alder reaction, as revealed by in situ IR spectroscopy. []
Q11: What are the charge transport properties of this compound derivatives in their liquid crystalline phases?
A11: this compound derivatives display intriguing charge transport characteristics in their liquid crystalline phases, particularly in smectic mesophases. These materials exhibit ambipolar (both electron and hole) transport, with mobilities significantly influenced by the degree of molecular ordering within the mesophase. The highly ordered smectic E phase, for example, exhibits exceptionally high carrier mobilities, reaching up to 10−2 cm2/Vs. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4R,5S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B7821869.png)
